molecular formula C₁₅H₈D₈O₂ B1147627 Bisphenol A-d8 CAS No. 92739-58-7

Bisphenol A-d8

Cat. No.: B1147627
CAS No.: 92739-58-7
M. Wt: 236.34
InChI Key:
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Mechanism of Action

Target of Action

Bisphenol A-d8, a derivative of Bisphenol A (BPA), is an endocrine-disrupting chemical (EDC) that primarily targets estrogen receptors . These receptors play a crucial role in various biological processes, including reproductive development, cardiovascular function, and immune response .

Mode of Action

This compound interacts with its targets, mainly estrogen receptors, by mimicking the action of natural hormones . This interaction can interfere with the normal functioning of the endocrine system, leading to various changes in cellular and molecular processes . It has also been suggested that this compound may interact with other receptors such as GPER-1 .

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with the disruption of normal endocrine function, leading to alterations in hormone synthesis and metabolism . Additionally, it has been linked to changes in gene expression, oxidative stress, and inflammatory responses . These disruptions can have downstream effects on various physiological processes, including reproductive development, metabolic function, and immune response .

Pharmacokinetics

Studies on bisphenol a suggest that it is readily absorbed and distributed throughout the body . It is metabolized primarily in the liver and excreted in urine . These properties likely influence the bioavailability of this compound, although specific details are currently lacking.

Result of Action

The molecular and cellular effects of this compound are diverse and depend on the specific biological context. It has been associated with various health effects, including cardiovascular diseases, respiratory diseases, diabetes, kidney diseases, obesity, and reproductive disorders . At the cellular level, this compound can cause changes in gene expression, induce oxidative stress, disrupt normal cell signaling, and potentially lead to cell damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants, pH levels, temperature, and other physicochemical properties of the environment can affect the degradation and bioavailability of this compound . Furthermore, these factors can also influence the compound’s interaction with its targets and its overall toxicological effects .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol A-d8 is synthesized through the condensation reaction of deuterated phenol and acetone in the presence of an acid catalyst such as hydrogen chloride . The reaction typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bisphenol A-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Bisphenol A-d8 is compared with other similar compounds to highlight its uniqueness:

This compound stands out due to its specific deuterium labeling, making it particularly useful in analytical and research applications where precise tracking and quantification are required.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISBACLAFKSPIT-UWAUJQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662328
Record name 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92739-58-7
Record name 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92739-58-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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